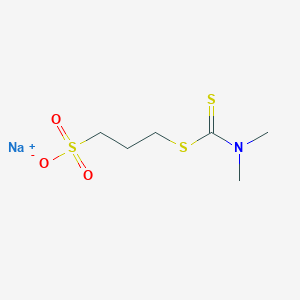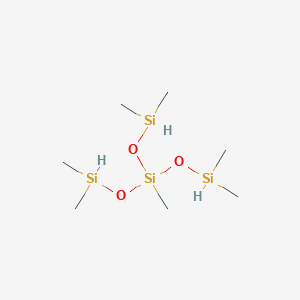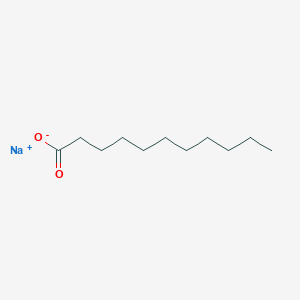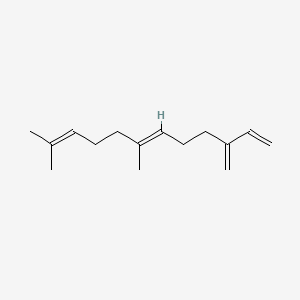
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C6H14NNaO3S3. It is commonly used as an additive in electroplating processes, particularly in the formulation of brightening agents for copper plating. The compound is known for its ability to enhance the brightness, ductility, and leveling of copper deposits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate typically involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid. This intermediate is then reacted with 3-chloropropane-1-sulfonic acid sodium salt to yield the final product. The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature to moderate temperatures.
Solvent: Common solvents used include water or aqueous solutions.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an additive in electroplating baths to improve the quality of metal deposits.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the electroplating industry to enhance the properties of metal coatings, particularly in the automotive and electronics sectors.
Mechanism of Action
The mechanism of action of sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate involves its interaction with metal ions in electroplating baths. The compound acts as a leveling agent, reducing the surface tension and promoting uniform deposition of metal ions onto the substrate. The molecular targets include metal ions such as copper, and the pathways involved include the formation of stable complexes with these ions, facilitating their reduction and deposition.
Comparison with Similar Compounds
Sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Bis(sodium-sulfo-propyl) disulfide (SPS): Another brightening agent used in electroplating, known for its ability to enhance the brightness and leveling of metal deposits.
3-S-isothiuronium propyl sulfonate (UPS): Used in electroplating baths for its leveling and brightening properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, promoting uniform deposition and enhancing the properties of the metal coatings.
Properties
IUPAC Name |
sodium;3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S3.Na/c1-7(2)6(11)12-4-3-5-13(8,9)10;/h3-5H2,1-2H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXDAYUOWUEKLS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














